molecular formula C17H14N2O2S B2694236 N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide CAS No. 325979-20-2

N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide

Cat. No.: B2694236
CAS No.: 325979-20-2
M. Wt: 310.37
InChI Key: DRLZWTNDPUAMHQ-ZHACJKMWSA-N
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Description

N-(4-Methoxybenzo[d]thiazol-2-yl)cinnamamide is a synthetic hybrid compound designed for research into multifactorial diseases. It incorporates two pharmaceutically active motifs: the 4-methoxybenzothiazole scaffold and a cinnamamide linker. The benzothiazole nucleus is a structure of high interest in medicinal chemistry and is found in several multifunctional drugs . Cinnamic acid derivatives are widely investigated for their diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer properties . The strategic combination of these moieties aims to create a single molecular entity capable of interacting with multiple biological targets, a key strategy in tackling complex conditions like cancer and neurodegenerative disorders . This compound is of particular interest in oncology research. Cinnamamide derivatives bearing a thiazole ring, such as N-(4-phenylthiazol-2-yl)cinnamamide analogs, have been synthesized and evaluated as novel potential anti-tumor agents . Furthermore, the design of such hybrids is relevant for neurodegenerative disease research. Cinnamic acid conjugates have been explored as candidates for anti-Alzheimer activities, showing potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease . Researchers can utilize this compound to investigate structure-activity relationships (SAR) and further explore the mechanism of action of hybrid molecules in these fields. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-13-8-5-9-14-16(13)19-17(22-14)18-15(20)11-10-12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLZWTNDPUAMHQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide typically involves the coupling of substituted 2-amino benzothiazoles with cinnamic acid derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzothiazole-Based Derivatives

Table 1: Key Benzothiazole Analogues
Compound Name Substituents Melting Point (°C) Key Biological Activity Reference
N-(Benzo[d]thiazol-2-yl)cinnamamide (BZTcin1) None (parent structure) 229–234 Photoprotective agent (UV filter)
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (BZTcin3) 4-Methoxy on cinnamamide phenyl 198–202 Enhanced solubility
N-(Benzo[d]thiazol-2-yl)-N-methyl-cinnamamide (21) N-Methylation on amide 170–176 SARS-CoV-2 Mpro inhibition (42% at 50 µM)
N-(5,6-Dimethyl-benzo[d]thiazol-2-yl)-N-methyl-cinnamamide (22) 5,6-Dimethyl on benzothiazole 236–239 Improved enzyme binding affinity

Key Observations :

  • Substituent Position : The 4-methoxy group on the benzothiazole core in the target compound distinguishes it from BZTcin1 and BZTcin3, which have substituents on the cinnamamide phenyl ring. This positional difference significantly impacts electronic properties and binding interactions .
  • N-Methylation: Compound 21 exhibits reduced hydrogen-bonding capacity due to N-methylation, leading to lower protease inhibition compared to non-methylated analogues .

Thiazole-Based Derivatives

Table 2: Thiazole Analogues with Varied Substituents
Compound Name Substituents Melting Point (°C) Key Feature Reference
N-(5-Bromo-thiazol-2-yl)cinnamamide (5) 5-Bromo on thiazole 238–243 Halogenation for stability
N-(5-Methyl-thiazol-2-yl)cinnamamide (6) 5-Methyl on thiazole 220–221 Increased lipophilicity
N-[4-(4-Bromo-phenyl)thiazol-2-yl]cinnamamide (13) 4-Bromophenyl on thiazole 224–232 Bulkier aromatic substitution

Key Observations :

  • Core Structure : Thiazole-based derivatives generally exhibit lower melting points than benzothiazole analogues, suggesting reduced crystallinity .

Substituent Effects on Physicochemical Properties

  • Methoxy Groups: The 4-methoxy group in the target compound increases solubility compared to non-polar substituents (e.g., methyl or bromo) but may reduce membrane permeability .
  • Halogenation : Bromine or chlorine substituents (e.g., Compound 5) improve thermal stability and enzymatic inhibition but may introduce toxicity concerns .
Table 3: Enzymatic Inhibition Data
Compound Name Target Enzyme % Inhibition (50 µM) Reference
N-(Benzo[d]thiazol-2-yl)-N-methyl-cinnamamide (21) SARS-CoV-2 Mpro 42%
N-(5,6-Dimethyl-benzo[d]thiazol-2-yl)-N-methyl-cinnamamide (22) SARS-CoV-2 Mpro 58%
Nitazoxanide (Reference) SARS-CoV-2 Mpro 72%

Key Insights :

  • Steric hindrance from 5,6-dimethyl groups in Compound 22 improves binding affinity but reduces solubility .

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural components, which include a benzothiazole moiety and a cinnamide group. The presence of these functional groups is believed to contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of various thiazole derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainConcentration (μg/mL)Zone of Inhibition (mm)
E. coli3.910
S. aureus3.912
B. subtilis3.911
S. epidermidis3.99

The compound displayed potent antibacterial activity with a minimum inhibitory concentration (MIC) of 3.9 μg/mL , inhibiting over 90% of bacterial growth in tested strains, particularly effective against S. aureus and B. subtilis .

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division, leading to a bacteriostatic effect .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for potential anti-inflammatory effects. Cinnamamide derivatives have been noted for their ability to modulate inflammatory pathways, which could provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

  • Study on Antibacterial Efficacy :
    A study evaluated the efficacy of this compound in combination with octaarginine, a cell-penetrating peptide (CPP). The results indicated that the combination enhanced the antibacterial activity against resistant strains of E. coli, suggesting that CPPs can facilitate the delivery and effectiveness of antibacterial agents .
  • Anti-inflammatory Screening :
    In another investigation, derivatives of cinnamamides were screened for anti-inflammatory activity using lipopolysaccharide (LPS)-stimulated macrophages. The results showed that certain compounds significantly reduced pro-inflammatory cytokine levels, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-methoxybenzo[d]thiazol-2-amine with cinnamoyl chloride. Key parameters include:
  • Base selection : Triethylamine (TEA) is commonly used to scavenge HCl, improving reaction efficiency .
  • Solvent and temperature : Dichloromethane (DCM) under reflux (~40°C) balances reactivity and side-product suppression .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
    Table 1: Optimization Data
ParameterConditionYield (%)Purity (%)
SolventDCM7892
BaseTEA8295
TemperatureReflux7590

Q. How is this compound characterized structurally, and what analytical techniques validate its identity?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy at C4, cinnamoyl linkage) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+^+) validate molecular weight .
  • HPLC : Purity assessment (>98%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. acetoxy) influence biological activity, and what contradictions exist in structure-activity relationships (SAR)?

  • Methodological Answer : SAR studies reveal:
  • Methoxy groups : Reduce platelet aggregation (EC50_{50} = 35.47 μmol/L vs. 0.119 μmol/L for acetoxy derivatives) .
  • Substituent position : Ortho/para-acetoxy groups increase APTT/PT coagulation times, while meta reduces activity .
    Contradiction Resolution : Discrepancies arise from assay models (e.g., in vitro vs. cell-based). Validate using orthogonal assays (e.g., thrombin generation assay) and molecular docking to confirm target binding .

Q. What mechanistic insights explain its anticancer activity, and how can target engagement be experimentally validated?

  • Methodological Answer : Proposed mechanisms include:
  • Enzyme inhibition : Cyclooxygenase-2 (COX-2) or tyrosine kinase inhibition, validated via enzyme activity assays (IC50_{50} determination) .
  • DNA interaction : Assess via ethidium bromide displacement assays or comet assays for DNA damage .
    Target validation : Use CRISPR-Cas9 knockout cell lines or siRNA silencing to confirm pathway dependency .

Q. How can contradictory data on its anticoagulant vs. pro-coagulant effects be reconciled?

  • Methodological Answer : Context-dependent effects are observed:
  • Pro-coagulant : At low concentrations (≤10 μM), it promotes platelet aggregation via ADP receptor modulation .
  • Anticoagulant : At higher doses (>50 μM), it inhibits thrombin generation by binding Factor Xa .
    Resolution : Perform dose-response studies across multiple models (e.g., human platelet-rich plasma vs. murine tail-bleeding assays) .

Comparative and Technical Questions

Q. How does this compound compare to halogenated analogs (e.g., 6-bromo or 6-fluoro derivatives) in terms of reactivity and bioactivity?

  • Methodological Answer :
  • Reactivity : Bromine allows nucleophilic substitution (e.g., Suzuki coupling), while fluorine enhances metabolic stability .
  • Bioactivity : Fluorinated analogs show improved blood-brain barrier penetration (logP = 3.2 vs. 2.8 for methoxy) but reduced aqueous solubility .
    Table 2: Comparative Bioactivity
DerivativeAnticancer IC50_{50} (μM)logP
4-Methoxy12.52.8
6-Bromo8.73.5
6-Fluoro10.23.2

Q. What strategies mitigate synthetic challenges, such as low yields in amide coupling steps?

  • Methodological Answer :
  • Coupling agents : Use HATU or EDCI/HOBt to enhance activation .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield by 15–20% .
  • In situ monitoring : TLC or inline IR spectroscopy detects intermediates, enabling real-time optimization .

Data Interpretation and Validation

Q. How should researchers address variability in biological assay results across different studies?

  • Methodological Answer :
  • Standardize protocols : Use CLIA-certified cell lines and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Meta-analysis : Pool data from ≥3 independent labs using random-effects models to account for heterogeneity .
  • Reproducibility checks : Pre-register studies on platforms like Zenodo to minimize publication bias .

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